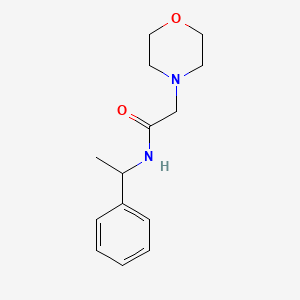
2-(4-chloro-1H-pyrazol-1-yl)-N-(3-hydroxy-3-methylbutyl)-N-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chloro-1H-pyrazol-1-yl)-N-(3-hydroxy-3-methylbutyl)-N-methylpropanamide is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as JNJ-54452840 and has been synthesized through a complex chemical process.
Aplicaciones Científicas De Investigación
2-(4-chloro-1H-pyrazol-1-yl)-N-(3-hydroxy-3-methylbutyl)-N-methylpropanamide has potential applications in various fields of scientific research. This compound has been studied extensively for its anti-inflammatory properties and has shown promising results in preclinical studies. It has also been studied for its potential use in the treatment of cancer and other diseases.
Mecanismo De Acción
The mechanism of action of 2-(4-chloro-1H-pyrazol-1-yl)-N-(3-hydroxy-3-methylbutyl)-N-methylpropanamide involves the inhibition of certain enzymes that are responsible for the production of inflammatory molecules. This compound specifically targets the enzyme called soluble epoxide hydrolase (sEH) and inhibits its activity. This inhibition results in the reduction of inflammation and other related physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-chloro-1H-pyrazol-1-yl)-N-(3-hydroxy-3-methylbutyl)-N-methylpropanamide have been extensively studied in preclinical studies. This compound has been shown to reduce inflammation and related symptoms in various animal models. It has also been studied for its potential use in the treatment of cancer, cardiovascular diseases, and other inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(4-chloro-1H-pyrazol-1-yl)-N-(3-hydroxy-3-methylbutyl)-N-methylpropanamide in lab experiments include its potential anti-inflammatory properties, its specificity towards sEH inhibition, and its potential use in the treatment of various diseases. However, the limitations of using this compound in lab experiments include its complex synthesis process, its potential toxicity, and the need for skilled professionals and specialized equipment.
Direcciones Futuras
The future directions for the study of 2-(4-chloro-1H-pyrazol-1-yl)-N-(3-hydroxy-3-methylbutyl)-N-methylpropanamide include further preclinical studies to determine its efficacy and safety in various disease models. This compound may also be studied for its potential use in combination therapies with other drugs. Additionally, the development of more efficient and cost-effective synthesis methods may enable the wider use of this compound in various fields of scientific research.
Conclusion:
In conclusion, 2-(4-chloro-1H-pyrazol-1-yl)-N-(3-hydroxy-3-methylbutyl)-N-methylpropanamide is a novel chemical compound that has potential applications in various fields of scientific research. This compound has been synthesized through a complex chemical process and has been extensively studied for its anti-inflammatory properties and potential use in the treatment of cancer and other diseases. Further preclinical studies are needed to determine its efficacy and safety in various disease models.
Métodos De Síntesis
The synthesis of 2-(4-chloro-1H-pyrazol-1-yl)-N-(3-hydroxy-3-methylbutyl)-N-methylpropanamide involves a multi-step process that includes the reaction of 4-chloro-1H-pyrazole with 3-hydroxy-3-methylbutyric acid, followed by the addition of N-methylpropanamide. This process results in the formation of the final product, JNJ-54452840. The synthesis of this compound is complex and requires skilled professionals and specialized equipment.
Propiedades
IUPAC Name |
2-(4-chloropyrazol-1-yl)-N-(3-hydroxy-3-methylbutyl)-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20ClN3O2/c1-9(16-8-10(13)7-14-16)11(17)15(4)6-5-12(2,3)18/h7-9,18H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WURZMJAMBWLXKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)CCC(C)(C)O)N1C=C(C=N1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-1H-pyrazol-1-yl)-N-(3-hydroxy-3-methylbutyl)-N-methylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[2-(4-methoxy-1-naphthyl)-5-methyl-1,3-oxazol-4-yl]methyl}thiomorpholine 1,1-dioxide](/img/structure/B5403242.png)
![7-acetyl-3-(butylthio)-6-(4-chloro-3-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5403244.png)
![(3aS*,6aR*)-5-(3-methylbenzoyl)-3-(3-morpholin-4-ylpropyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5403261.png)

![N-phenyl-5-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}-2-pyrimidinamine](/img/structure/B5403279.png)

![3-{3-[2-(allylthio)-1H-benzimidazol-1-yl]-3-oxopropyl}-5-benzylidene-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5403285.png)
![1-{[(3,5-dimethylisoxazol-4-yl)amino]carbonyl}-4-phenoxypiperidine-4-carboxylic acid](/img/structure/B5403291.png)
![6-(3,4-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5403303.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide](/img/structure/B5403311.png)
![N-bicyclo[2.2.1]hept-2-yl-2-chloro-4-methylbenzamide](/img/structure/B5403316.png)
![4-tert-butyl-N-[2-(2-fluorophenoxy)ethyl]benzamide](/img/structure/B5403331.png)
![N-(2-fluorophenyl)-2-[4-(4-morpholinylsulfonyl)phenoxy]acetamide](/img/structure/B5403343.png)
![4-(3,4-dimethoxybenzoyl)-1-[3-(dimethylamino)propyl]-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5403349.png)